molecular formula C21H26FN3O B5381202 N-(2,6-dimethylphenyl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide

N-(2,6-dimethylphenyl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide

Cat. No. B5381202
M. Wt: 355.4 g/mol
InChI Key: UVPHTROLZHXGQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-dimethylphenyl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide, commonly known as DFPM, is a synthetic compound that belongs to the class of piperazine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in the field of neuroscience.

Mechanism of Action

DFPM acts as a sigma-1 receptor agonist, which leads to the activation of various downstream signaling pathways. It has been shown to increase the release of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are essential for the survival and growth of neurons. DFPM also modulates the activity of ion channels, such as the NMDA receptor, which is involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
DFPM has been shown to have various biochemical and physiological effects in animal models. It has been shown to improve cognitive function, reduce oxidative stress, and inhibit inflammation. DFPM has also been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which protect neurons from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of DFPM is its high affinity for the sigma-1 receptor, which makes it a potent tool for studying the role of this receptor in various cellular processes. DFPM has also been shown to have a good safety profile, with no significant side effects reported in animal studies. However, one of the limitations of DFPM is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

DFPM has shown promising results in animal models of neurodegenerative diseases, and further research is needed to determine its potential therapeutic applications in humans. Future studies could focus on optimizing the synthesis method to improve the solubility of DFPM and developing more selective sigma-1 receptor agonists. Additionally, studies could investigate the potential of DFPM in combination with other drugs for the treatment of neurodegenerative diseases.

Synthesis Methods

DFPM is synthesized by reacting 2,6-dimethylaniline with 4-fluorobenzylpiperazine in the presence of acetic anhydride and triethylamine. The resulting product is then acetylated with acetic anhydride to obtain DFPM.

Scientific Research Applications

DFPM has been extensively studied for its potential applications in the field of neuroscience. It has been found to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes, including ion channel regulation, calcium signaling, and neuroprotection. DFPM has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O/c1-16-4-3-5-17(2)21(16)23-20(26)15-25-12-10-24(11-13-25)14-18-6-8-19(22)9-7-18/h3-9H,10-15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVPHTROLZHXGQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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